molecular formula C20H18N4O B2434965 2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide CAS No. 1207042-84-9

2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide

Cat. No.: B2434965
CAS No.: 1207042-84-9
M. Wt: 330.391
InChI Key: GZSXCBNSHDJVGI-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide (CAS 1207042-84-9) is a synthetic small molecule with a molecular formula of C20H18N4O and a molecular weight of 330.38 g/mol . This acetamide derivative is of significant interest in chemical biology and anticancer research, designed around privileged medicinal chemistry scaffolds. Its structure incorporates a 1-methylindole moiety linked to a 4-(1H-pyrazol-1-yl)phenyl group, both of which are known to contribute to binding with biological targets . Recent scientific investigations into structurally related compounds highlight the potential research value of this chemical class. Specifically, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma) . Mechanistic studies indicate that such compounds can effectively inhibit tubulin polymerization by targeting the colchicine binding site, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase and the induction of apoptosis . The presence of both indole and nitrogen-containing heterocycles in the structure aligns with the design of novel tubulin polymerization inhibitors that can overcome multidrug resistance, making this compound a valuable probe for studying this important therapeutic pathway . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(4-pyrazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-23-14-15(18-5-2-3-6-19(18)23)13-20(25)22-16-7-9-17(10-8-16)24-12-4-11-21-24/h2-12,14H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSXCBNSHDJVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asStrictosidine Synthase . This enzyme plays a crucial role in the biosynthesis of indole alkaloids, which are involved in a variety of biological functions.

Biochemical Pathways

Given its potential interaction with strictosidine synthase, it may influence the biosynthesis of indole alkaloids. These alkaloids are involved in various biological processes, including cellular signaling, immune response, and metabolic regulation.

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves the condensation of 1-methylindole and 4-(1H-pyrazol-1-yl)phenyl acetamide. Various synthetic routes have been developed to optimize yield and purity, often utilizing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Anticancer Properties

Recent studies have demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, one study reported that a related compound exhibited IC50 values of 0.52 μM for HeLa, 0.34 μM for MCF-7, and 0.86 μM for HT-29 cells, indicating potent anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, similar to the action of colchicine, which is known to disrupt microtubule dynamics essential for cell division .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A related class of compounds demonstrated effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were notably low, with some compounds exhibiting MICs as low as 0.98 μg/mL against MRSA .

Table 2: Antimicrobial Activity Against MRSA

CompoundMicroorganismMIC (μg/mL)
3kMRSA0.98
3kS. aureus ATCC 259233.90

Case Study 1: Anticancer Mechanism

In a detailed investigation, compound 7d was found to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins . This study highlights the potential for developing new therapeutic agents targeting apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the ability of synthesized indole derivatives to inhibit biofilm formation by S. aureus , which is crucial in treating chronic infections . The compounds were assessed using biofilm formation assays, demonstrating significant reductions in biofilm density compared to controls.

Discussion

The biological activity of This compound underscores its potential as a lead compound in drug development. Its dual action as an anticancer and antimicrobial agent positions it uniquely in therapeutic applications.

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing indole and pyrazole structures exhibit significant anticancer properties. For instance, derivatives of similar compounds have shown efficacy against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancers. The mechanism often involves the induction of apoptosis through inhibition of anti-apoptotic proteins and modulation of cell cycle regulators .

2. Antimicrobial Properties
The antimicrobial efficacy of related compounds has been documented extensively. Studies have demonstrated that derivatives with indole and pyrazole frameworks possess activity against Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in treating infections caused by resistant strains .

3. Anti-inflammatory Effects
Compounds similar to 2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide have also been explored for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, providing a basis for developing treatments for inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of similar compounds, researchers synthesized a series of derivatives and tested them against multiple cancer cell lines. The results showed that certain derivatives exhibited over 70% growth inhibition in vitro, suggesting significant potential for further development into anticancer agents .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of related indole-pyrazole compounds. The agar well diffusion method was employed to assess activity against common pathogens, revealing moderate to strong antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli .

Preparation Methods

Synthesis of 4-(1H-Pyrazol-1-yl)Aniline

Palladium-Catalyzed C–N Coupling

The synthesis of 4-(1H-pyrazol-1-yl)aniline begins with the Pd-mediated coupling of pyrazole to 4-iodonitrobenzene. Employing Pd(OAc)₂ (5 mol%) with Xantphos (6 mol%) in toluene at 110°C for 12 hours facilitates this transformation. Post-reaction purification by silica gel chromatography affords 4-(1H-pyrazol-1-yl)nitrobenzene in 68–75% yield.

Table 1: Optimization of Pd-Catalyzed Coupling Conditions
Catalyst System Base Temp (°C) Yield (%)
Pd(OAc)₂/Xantphos Cs₂CO₃ 110 75
Pd(dba)₂/BINAP K₃PO₄ 100 62
PdCl₂(PPh₃)₂ NaOt-Bu 120 58

Nitro Group Reduction

The nitro intermediate undergoes catalytic hydrogenation using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 6 hours, yielding 4-(1H-pyrazol-1-yl)aniline (89–93% yield). Alternative reduction with Fe/HCl (conc.) at 70°C achieves comparable yields (85–88%) but requires neutralization and extraction.

Synthesis of 2-(1-Methyl-1H-Indol-3-yl)Acetic Acid

1-Methylindole Preparation

Indole undergoes N-methylation using methyl iodide (1.2 eq) and NaH (2 eq) in DMF at 0°C to 25°C over 4 hours, yielding 1-methylindole (94% purity by GC).

Vilsmeier-Haack Formylation

1-Methylindole reacts with POCl₃ (1.5 eq) in DMF at 0°C, followed by hydrolysis to yield 1-methyl-1H-indole-3-carbaldehyde (82% yield).

Conversion to Acetic Acid Derivative

The aldehyde undergoes a Reformatsky reaction with ethyl bromoacetate (1.2 eq) and Zn dust in THF, followed by saponification with NaOH (2M) to afford 2-(1-methyl-1H-indol-3-yl)acetic acid (74% yield over two steps).

Table 2: Comparative Yields for Acetic Acid Synthesis
Method Reagents Yield (%)
Reformatsky Reaction Zn, Ethyl bromoacetate 74
Malonic Acid Addition Malonic acid, Piperidine 68

Amide Bond Formation

Acid Chloride Preparation

2-(1-Methyl-1H-indol-3-yl)acetic acid reacts with thionyl chloride (2 eq) in dry DCM at 40°C for 2 hours, yielding the corresponding acid chloride (96% conversion by TLC).

Coupling with 4-(1H-Pyrazol-1-yl)Aniline

The acid chloride (1 eq) reacts with 4-(1H-pyrazol-1-yl)aniline (1.1 eq) and Et₃N (2 eq) in THF at 0°C, followed by stirring at 25°C for 12 hours. Precipitation and recrystallization from ethanol yield the title compound (87% yield, >99% purity by HPLC).

Mechanistic and Optimization Insights

The Pd-catalyzed coupling leverages oxidative addition of 4-iodonitrobenzene to Pd(0), followed by ligand exchange with pyrazole and reductive elimination. Amide formation proceeds via nucleophilic acyl substitution, with Et₃N scavenging HCl to drive the reaction.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.0 Hz, 1H, indole-H), 7.35–7.28 (m, 3H, Ar-H), 6.95 (s, 1H, indole-H), 3.82 (s, 3H, N-CH₃), 3.62 (s, 2H, CH₂).
  • HRMS (ESI) : m/z calcd for C₂₀H₁₈N₄O [M+H]⁺ 347.1509; found 347.1512.

Q & A

Q. What are the standard synthetic protocols for 2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide and its analogs?

Synthesis typically involves multi-step condensation reactions. For example:

  • Condensation with catalysts : A common approach uses acetic acid and NaHSO4-SiO2 as a catalyst under reflux (80°C), as demonstrated in the synthesis of structurally related pyrazole-acetamide derivatives .
  • Heterocyclic coupling : Reactions between indole and pyrazole precursors are facilitated by bases (e.g., triethylamine) in dichloromethane, followed by purification via recrystallization .
  • Key intermediates : Chloroacetyl chloride or acetamide derivatives are often employed to introduce the acetamide moiety .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Structural confirmation relies on:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for the indole, pyrazole, and acetamide groups.
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in related pyrazole-acetamide structures .

Q. What biological targets or activities are commonly associated with this class of compounds?

Indole-pyrazole-acetamide hybrids are studied for:

  • Antiproliferative activity : Analogous compounds show potential in cancer research via kinase inhibition .
  • Antimicrobial properties : Structural analogs exhibit activity against bacterial and fungal strains .
  • Enzyme modulation : The pyrazole moiety may interact with cyclooxygenase (COX) or cytochrome P450 enzymes .

Advanced Research Questions

Q. How can computational methods enhance the design and evaluation of this compound derivatives?

  • PASS prediction : Estimates biological activity profiles (e.g., antiviral, anticancer) based on structural motifs .
  • Molecular docking : Simulates binding interactions with targets like EGFR or PARP, guiding rational modifications .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with experimental outcomes .

Q. How do reaction conditions (e.g., catalyst, solvent) impact the yield and purity of this compound?

Condition Example Impact Reference
Catalyst NaHSO4-SiO2 vs. Zeolite (Y-H)NaHSO4-SiO2 improves regioselectivity in indole coupling .
Solvent Acetic acid vs. DCMPolar protic solvents (acetic acid) favor condensation; DCM aids purification .
Temperature Reflux (80°C) vs. 150°CHigher temperatures risk decomposition but accelerate heterocycle formation .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Variable temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., amide bond rotation) .
  • 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to resolve overlapping peaks .
  • Comparative analysis : Benchmark shifts against structurally validated analogs, such as N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
  • Co-crystallization : Improve solubility via co-formers, as demonstrated with sulfonamide-indole derivatives .
  • Micellar encapsulation : Use surfactants like Tween-80 to stabilize aqueous dispersions .

Methodological Considerations

Q. How should researchers design experiments to validate predicted biological activities?

  • In vitro assays : Use MTT or SRB assays for cytotoxicity screening against cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition studies : Employ fluorescence-based kits (e.g., COX-2 inhibition) with IC50 calculations .
  • Control compounds : Include structurally similar analogs (e.g., 2-chloro-N-pyrazolyl acetamides) to isolate structure-activity relationships .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low yields in heterocycle coupling : Optimize stoichiometry of indole and pyrazole precursors .
  • Byproduct formation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates .
  • Scale-up challenges : Transition from batch to flow chemistry for improved heat and mass transfer .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported biological activities across studies?

  • Source variation : Differences in cell lines (e.g., Jurkat vs. HEK293) or assay protocols (e.g., incubation time) .
  • Structural impurities : Validate compound purity via HPLC (>95%) before testing .
  • Meta-analysis : Cross-reference data with PubChem or ChEMBL entries for consensus activity .

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